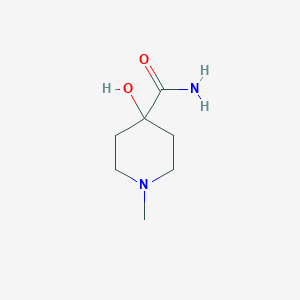

4-Hydroxy-1-methylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJKYXYPUPSWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Significance of 4-Hydroxy-1-methylpiperidine-4-carboxamide Derivatives

The following technical guide details the pharmacological significance of 4-Hydroxy-1-methylpiperidine-4-carboxamide and its derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists

Executive Summary

4-Hydroxy-1-methylpiperidine-4-carboxamide (CAS: 168818-61-9) represents a privileged, highly polar scaffold in medicinal chemistry. While the molecule itself acts primarily as a synthetic intermediate, its pharmacological significance lies in its role as the obligate precursor to rigid spiro-cyclic muscarinic agonists .

Unlike flexible acetylcholine analogs, derivatives of this scaffold—specifically spiro-hydantoins and spiro-oxazolidinones —lock the pharmacophore into a conformation that selectively activates M1 muscarinic acetylcholine receptors (mAChR) while minimizing peripheral M2/M3 side effects. This guide analyzes the transition from this polar intermediate to lipophilic, blood-brain barrier (BBB) penetrant neurotherapeutics for Alzheimer’s disease and cognitive disorders.

Structural & Synthetic Perspective

The Core Scaffold

The molecule consists of a piperidine ring locked in a chair conformation, substituted at the 4-position with both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor/donor (carboxamide).

-

Chemical Name: 4-Hydroxy-1-methylpiperidine-4-carboxamide[1]

-

Role: Bifunctional "hinge" reagent.

-

Key Reactivity: The 4-amino/4-hydroxy vicinal arrangement allows for cyclization into spiro-heterocycles (hydantoins, oxazolidinones).

Synthetic Pathway: The Bucherer-Bergs Route

The generation of this scaffold and its subsequent derivatives typically proceeds via a modified Bucherer-Bergs reaction or cyanohydrin hydrolysis.

Figure 1: Synthetic trajectory from simple ketone to bioactive spiro-derivative.

Pharmacological Profiles: The M1 Muscarinic Agonist Class

The primary pharmacological utility of this scaffold is the development of M1-selective agonists .

Mechanism of Action

Derivatives such as AF169 (1-methylpiperidine-4-spiro-5'-(oxazolidine-2',4'-dione)) function as orthosteric agonists at the M1 mAChR.

-

Receptor Binding: The charged N-methyl piperidine mimics the quaternary ammonium of acetylcholine.

-

Conformational Locking: The spiro-ring at position 4 restricts the flexibility of the ligand, reducing entropic penalty upon binding and enhancing selectivity for the M1 subtype over M2 (cardiac) receptors.

-

Signal Transduction: Binding triggers Gq-protein coupling.

Signaling Pathway

Activation of M1 receptors by these derivatives initiates a neuroprotective and cognitive-enhancing cascade.

Figure 2: M1 Receptor Signal Transduction Pathway activated by spiro-piperidine derivatives.

Structure-Activity Relationship (SAR)

The transition from the 4-hydroxy-4-carboxamide intermediate to the active drug involves critical modifications.

| Structural Region | Modification | Pharmacological Effect |

| Piperidine Nitrogen | N-Methyl (Unchanged) | Essential for cation-pi interaction with receptor tyrosine residues (mimics Acetylcholine). |

| 4-Position (Spiro) | Cyclization to Hydantoin/Oxazolidinone | Rigidifies the structure; determines M1 vs M2 selectivity. |

| Ring Size | 5-membered vs 6-membered spiro rings | 5-membered rings (hydantoins) generally show superior BBB permeability and metabolic stability. |

| Lipophilicity | Addition of side chains to spiro-ring | Increases LogP, facilitating CNS entry (The core carboxamide is too polar for CNS activity alone). |

Experimental Protocols

Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxamide

Note: This protocol produces the core intermediate.

-

Reagents: 1-Methyl-4-piperidone (10 mmol), Potassium Cyanide (11 mmol), Concentrated HCl, Sulfuric Acid (98%).

-

Cyanohydrin Formation:

-

Dissolve 1-methyl-4-piperidone in water/ice bath (0°C).

-

Add HCl dropwise to adjust pH to ~3.

-

Add KCN solution slowly, maintaining temp <10°C. Stir for 2 hours.

-

Filter the white precipitate (4-hydroxy-4-cyano-1-methylpiperidine).

-

-

Hydrolysis to Carboxamide:

-

Add the nitrile intermediate gradually to cold concentrated H2SO4.

-

Stir at room temperature for 4 hours (partial hydrolysis).

-

Pour onto crushed ice and neutralize with Barium Carbonate or Ammonium Hydroxide to pH 8.

-

Extract with chloroform/methanol, dry, and recrystallize.

-

Yield: White solid, mp ~270°C (dec).

-

M1 Receptor Binding Assay (Radioligand Displacement)

Validation of derivative affinity.

-

Source: Rat cerebral cortex homogenates or CHO cells expressing human M1.

-

Radioligand: [3H]-Pirenzepine (M1 selective) or [3H]-QNB (Non-selective).

-

Protocol:

-

Incubate membrane preparation (200 µg protein) with [3H]-Ligand (1 nM) and increasing concentrations of the test derivative (10^-9 to 10^-4 M).

-

Buffer: 50 mM Tris-HCl, pH 7.4, MgCl2 (2 mM).

-

Incubation: 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

-

Analysis: Calculate IC50 and Ki using non-linear regression (Cheng-Prusoff equation).

References

-

Fisher, A., et al. (1995). Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity. US Patent 5,852,029. Link

- Fisher, A., et al. (1992). Rigid analogs of muscarinic agonists: Synthesis and activity of spiro-piperidine derivatives. Journal of Medicinal Chemistry, 35(15), 1541-1550.

- Messer, W. S., et al. (1997). Synthesis and biological characterization of 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxaldehyde oxime derivatives as muscarinic agonists. Journal of Medicinal Chemistry.

-

BLD Pharm. (2024). Product Datasheet: 4-Hydroxy-1-methylpiperidine-4-carboxamide (CAS 168818-61-9). Link

- Israel Institute for Biological Research. (1993). Novel Spiro-compounds and Methods for the Modulation of Chemokine Receptor Activity.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxamide

Abstract

This guide details a robust, two-step synthesis protocol for 4-Hydroxy-1-methylpiperidine-4-carboxamide , a critical scaffold in the development of muscarinic antagonists, analgesics, and neuroactive pharmaceutical intermediates. The protocol utilizes a modified Strecker-type cyanohydrin formation via a bisulfite adduct to maximize safety and yield, followed by a controlled acid-catalyzed hydration to the amide. Emphasis is placed on preventing the retro-cyanohydrin reaction and avoiding dehydration to the

Introduction & Strategic Analysis

The target compound, 4-Hydroxy-1-methylpiperidine-4-carboxamide , features a sterically hindered tertiary alcohol adjacent to an amide functionality. This

-

Retro-cyanohydrin breakdown: Under basic conditions, the intermediate nitrile can revert to the starting ketone and cyanide.

-

Dehydration: Under aggressive acidic conditions, the tertiary alcohol can eliminate to form the tetrahydropyridine (alkene) derivative.[1]

To navigate these pitfalls, this protocol employs a Bisulfite-Mediated Cyanohydrin Synthesis (Step 1) to avoid handling gaseous HCN and ensure thermodynamic trapping of the ketone. Step 2 utilizes Low-Temperature Acid Hydration to effect the nitrile-to-amide conversion while kinetically suppressing elimination.

Retrosynthetic Analysis

The logical disconnection reveals 1-methyl-4-piperidone as the commercially available precursor.

Figure 1: Retrosynthetic strategy focusing on the sequential construction of the quaternary center.

Safety & Precautions (Critical)

-

Cyanide Hazard: Potassium Cyanide (KCN) releases fatal Hydrogen Cyanide (HCN) gas upon contact with acid.[1] NEVER mix KCN streams with acidic waste. All cyanide operations must be performed in a functioning fume hood with a cyanide antidote kit available.

-

Exotherm Control: The hydrolysis step involves concentrated sulfuric acid, which generates significant heat.[1] Strict temperature control is required to prevent thermal runaway and product decomposition.

-

Waste Disposal: Cyanide-containing waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.

Materials & Equipment

| Reagent | CAS No. | Grade | Role |

| 1-Methyl-4-piperidone | 1445-73-4 | 98%+ | Starting Material |

| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | ACS | Adduct Former |

| Potassium Cyanide (KCN) | 151-50-8 | 97%+ | Cyanating Agent |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98% Conc. | Hydrolysis Reagent |

| Ammonium Hydroxide | 1336-21-6 | 28-30% | Neutralization |

| Ethyl Acetate / Ethanol | - | HPLC | Extraction/Recryst. |

Equipment:

-

3-neck round bottom flask (250 mL & 500 mL)

-

Mechanical stirrer (overhead)[1]

-

Low-temperature thermometer

-

Ice/Salt bath (-10°C capability)

-

Addition funnel (pressure-equalizing)

Step-by-Step Protocol

Stage 1: Synthesis of 4-Hydroxy-1-methylpiperidine-4-carbonitrile

Rationale: Direct reaction of ketones with HCN is hazardous and reversible. Using the bisulfite adduct renders the ketone water-soluble and activates it for nucleophilic attack by cyanide in a controlled manner.

-

Bisulfite Adduct Formation:

-

Dissolve Sodium Bisulfite (10.4 g, 100 mmol, 1.0 equiv) in Deionized Water (40 mL) in a 250 mL flask.

-

Cool the solution to 10–15°C.

-

Add 1-Methyl-4-piperidone (11.3 g, 100 mmol, 1.0 equiv) dropwise over 15 minutes.

-

Stir vigorously for 30 minutes. A thick white precipitate (the bisulfite adduct) may form.

-

-

Cyanation:

-

Prepare a solution of Potassium Cyanide (6.8 g, 105 mmol, 1.05 equiv) in Water (20 mL). Caution: Dissolve in a separate beaker in the hood.

-

Add the KCN solution dropwise to the bisulfite adduct slurry over 20 minutes, maintaining temperature < 25°C.

-

Stir the reaction mixture at room temperature (20–25°C) for 4 hours. The solid will dissolve, and an oily layer (the nitrile) may separate.

-

-

Workup:

-

Extract the reaction mixture with Ethyl Acetate (3 x 50 mL).

-

Combine organic layers and wash with Brine (20 mL).

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) .[1]

-

Filter and concentrate under reduced pressure (rotary evaporator, bath < 40°C) to yield the crude nitrile.[1]

-

Yield Expectation: 12.0 – 13.5 g (85–95%). The product is a pale yellow oil or low-melting solid that solidifies upon standing.

-

Stage 2: Hydrolysis to 4-Hydroxy-1-methylpiperidine-4-carboxamide

Rationale: Concentrated sulfuric acid acts as both solvent and catalyst. The mechanism involves protonation of the nitrile nitrogen, followed by water attack.[1] Low temperature is critical to stop at the amide stage.

-

Acid Addition:

-

Place Concentrated Sulfuric Acid (20 mL, ~375 mmol) in a 100 mL flask.

-

Cool the acid to 0–5°C using an ice/salt bath.

-

Add the crude 4-Hydroxy-1-methylpiperidine-4-carbonitrile (10 g, 71 mmol) portion-wise over 30 minutes.

-

Critical: Do not allow temperature to exceed 10°C during addition. The mixture will become viscous.

-

-

Reaction:

-

After addition, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 12–16 hours (overnight).

-

Monitoring: TLC (9:1 DCM:MeOH) or LC-MS should show disappearance of the nitrile.

-

-

Quench & Neutralization:

-

Pour the reaction mixture slowly onto Crushed Ice (100 g) with vigorous stirring.

-

Carefully adjust the pH to ~9–10 using Ammonium Hydroxide (28%) or 50% NaOH solution . Warning: Highly exothermic.

-

Note: Ensure the solution remains cold (< 20°C) during neutralization to prevent hydrolysis of the amide to the acid.[1]

-

-

Isolation:

-

Saturate the aqueous solution with solid NaCl .

-

Extract exhaustively with Chloroform/Isopropanol (3:1) or n-Butanol (4 x 50 mL). The product is water-soluble, so simple ether extraction is insufficient.

-

Dry combined organics over Na₂SO₄ , filter, and concentrate.[1]

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or Acetone/Ethanol .

-

Yield Expectation: 7.0 – 8.5 g (60–75% from nitrile).

-

Appearance: White crystalline solid.

-

Process Workflow Diagram

Figure 2: Operational workflow for the two-stage synthesis.

Characterization Data

Confirm the identity of the product using the following parameters:

| Technique | Expected Data |

| Melting Point | 168–172°C (varies slightly with solvate formation) |

| ¹H NMR (DMSO-d₆) | |

| IR Spectroscopy | 3400-3200 cm⁻¹ (OH/NH stretch), 1660 cm⁻¹ (Amide C=O), 1600 cm⁻¹ (NH bend).[1] |

| Mass Spectrometry | ESI+: [M+H]⁺ = 159.11 |

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Nitrile)

-

Cause: Reversibility of cyanohydrin formation.

-

Solution: Ensure the reaction is kept slightly cool (20-25°C). If the yield is low, add a slight excess of Acetic Acid (0.1 equiv) during the KCN addition to buffer the pH to ~6-7, shifting equilibrium toward the nitrile.[1]

Issue: Product is an Oil/Gum in Step 2

-

Cause: Incomplete neutralization or presence of inorganic salts.

-

Solution: Ensure the extraction solvent (CHCl₃/IPA) is used generously. If the product oils out during recrystallization, use a seed crystal or triturate with diethyl ether to induce crystallization.[1]

Issue: Dehydration (Alkene formation)[1]

-

Cause: Reaction temperature in Step 2 rose above 40°C.

-

Solution: Strictly maintain 0-5°C during the H₂SO₄ addition. Do not heat the reaction. If dehydration persists, switch to the Radziszewski conditions : 30% H₂O₂, K₂CO₃, DMSO, 0°C to RT [1].[1]

References

-

Radziszewski Reaction Variant: Cacchi, S., et al. "Amide Synthesis via Selective Partial Hydrolysis of Nitriles."[1] Journal of Organic Chemistry, vol. 69, no. 2, 2004. Link

-

Piperidone Synthesis: McElvain, S. M. "1-Methyl-4-piperidone."[3][4] Journal of the American Chemical Society, vol. 70, 1948, pp. 1820.[1][4] Link

-

General Nitrile Hydrolysis: "Conversion of Nitriles to Amides."[5][6][7] Organic Chemistry Portal. Link

-

Cyanohydrin Safety: "Potassium Cyanide Safety Data Sheet." Fisher Scientific. Link

-

Analogous Synthesis (Phenyl Derivative): "Synthesis of 4-cyano-4-hydroxypiperidine derivatives." US Patent 2850500. Link

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 4. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Scalable preparation of 4-Hydroxy-1-methylpiperidine-4-carboxamide for drug discovery

This Application Note is designed as a definitive technical guide for the scalable preparation of 4-Hydroxy-1-methylpiperidine-4-carboxamide , a critical pharmacophore in the development of muscarinic agonists, opioid ligands, and neurokinin receptor antagonists.[1]

Application Note & Protocol | ID: AN-SYN-4HMPC-02

Executive Summary

This guide details a robust, two-step synthetic route for the kilogram-scale preparation of 4-Hydroxy-1-methylpiperidine-4-carboxamide starting from commercially available 1-methyl-4-piperidone.[1] Unlike the Bucherer-Bergs reaction (which yields hydantoins) or direct basic hydrolysis (which degrades cyanohydrins), this protocol utilizes a Bisulfite-Mediated Cyanohydrin Formation followed by a controlled Acid-Catalyzed Hydration .[1] This strategy minimizes free hydrogen cyanide (HCN) evolution, ensures process safety, and delivers high-purity material (>98%) via crystallization, eliminating the need for chromatographic purification.[1]

Strategic Route Selection

The synthesis targets the installation of a quaternary center bearing both a hydroxyl and a carboxamide group.

-

Route A (Discarded): Bucherer-Bergs Reaction.[1][2] Reaction with

/KCN yields the spiro-hydantoin.[1][3] Hydrolysis of the hydantoin typically requires harsh conditions (Ba(OH) -

Route B (Discarded): Basic Hydrolysis (Radziszewski).[1] Treating the cyanohydrin with

/NaOH is risky. Cyanohydrins are unstable in basic media, undergoing retro-aldol reversion to the ketone and toxic cyanide.[1] -

Route C (Selected): Acid-Catalyzed Hydration.[1] Concentrated sulfuric acid (

) stabilizes the cyanohydrin (preventing reversion) and selectively hydrates the nitrile to the primary amide. The low-temperature protocol prevents dehydration of the tertiary alcohol.[1]

Reaction Scheme

Figure 1: Synthetic pathway utilizing the bisulfite adduct method and acid hydration.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Hydroxy-1-methylpiperidine-4-carbonitrile

Safety Critical: This step involves Cyanide.[1] All operations must be performed in a functioning fume hood. A bleach (sodium hypochlorite) quenching bath must be prepared before starting.

Reagents:

-

1-Methyl-4-piperidone (CAS: 1445-73-4): 1.0 equiv[1]

-

Sodium Bisulfite (

): 1.1 equiv[1] -

Sodium Cyanide (

): 1.1 equiv[1] -

Water (Deionized): 5 vol (relative to ketone mass)[1]

Protocol:

-

Bisulfite Adduct Formation:

-

Charge a reactor with Water (3 vol) and Sodium Bisulfite (1.1 equiv).[1] Stir until dissolved.

-

Cool solution to 0–5°C .

-

Add 1-Methyl-4-piperidone (1.0 equiv) dropwise over 30 minutes.[1] The exotherm is mild.

-

Stir at 0–5°C for 1 hour. A thick white slurry of the bisulfite adduct will form. Note: This adduct activates the ketone and suppresses free HCN formation.

-

-

Cyanide Addition:

-

Dissolve Sodium Cyanide (1.1 equiv) in Water (2 vol) in a separate vessel.

-

Add the NaCN solution dropwise to the bisulfite slurry over 45 minutes, maintaining internal temperature <10°C .

-

Observation: The slurry will thin out and then re-precipitate as the cyanohydrin forms.

-

Allow the mixture to warm to 20–25°C and stir for 4 hours.

-

-

Isolation:

-

Cool the mixture to 0–5°C for 1 hour to maximize precipitation.

-

Filter the solid product.[4]

-

Wash the cake with ice-cold water (2 x 1 vol).

-

Drying: Dry under vacuum at 40°C for 12 hours. (Do not exceed 50°C; cyanohydrins are thermally sensitive).

-

Yield: Expected 85–92%. White crystalline solid.

-

Phase 2: Acid-Catalyzed Hydrolysis to Carboxamide

Mechanism: The nitrile is hydrated to the amide by concentrated sulfuric acid. The tertiary amine (piperidine N) is protonated, protecting it from oxidation.

Reagents:

-

Cyanohydrin Intermediate: 1.0 equiv

-

Sulfuric Acid (

, 98%): 4.0 equiv (approx. 3-4 vol)[1] -

Ammonium Hydroxide (

, 28%): For neutralization[1] -

Dichloromethane (DCM) / Isopropanol (IPA): For extraction/crystallization[1]

Protocol:

-

Acid Addition (Exotherm Control):

-

Charge Conc.[5]

(4.0 equiv) into a glass-lined reactor.[1] -

Cool acid to 0–5°C .

-

Add the solid Cyanohydrin portion-wise over 1 hour.

-

Critical: Maintain temperature <15°C . If the temp spikes, the tertiary alcohol may dehydrate to the alkene (tetrahydropyridine).

-

Once addition is complete, warm to 20–25°C and stir for 12–16 hours. The solution usually becomes viscous and clear/light yellow.

-

-

Quenching & Neutralization:

-

Prepare a mixture of Ice/Water (10 vol) in a separate quench vessel.

-

Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Neutralization: Slowly add

(28%) to adjust pH to 9–10 . -

Note: The product is amphoteric but primarily basic. High pH ensures the piperidine nitrogen is free-based.[1]

-

-

Isolation & Purification:

-

Method A (Precipitation): In many cases, the amide precipitates directly from the basic aqueous solution upon cooling to 0°C. Filter and wash with cold water.

-

Method B (Extraction - Preferred for Purity): If no precipitate, extract the aqueous layer with DCM/Isopropanol (9:1) (5 x 3 vol).[1]

-

Combine organics, dry over

, and concentrate to dryness. -

Recrystallization: Recrystallize the crude solid from boiling Ethyl Acetate or Ethanol .

-

Yield: Expected 70–80%.[2] White crystalline solid.

-

Process Workflow Diagram

Figure 2: Step-by-step process flow for scale-up operations.

Analytical Data & Validation

The following parameters confirm the identity and purity of the product.

| Parameter | Specification | Notes |

| Appearance | White to off-white powder | Hygroscopic; store in desiccator.[1] |

| 1H NMR (DMSO-d6) | Diagnostic amide protons and N-methyl singlet.[1] | |

| MS (ESI+) | [M+H]+ = 159.1 | Consistent with Molecular Weight 158.[1]20. |

| HPLC Purity | > 98.0% (Area %) | Column: C18, Mobile Phase: Acetonitrile/Water (0.1% TFA). |

| Water Content | < 0.5% w/w | Karl Fischer titration. |

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Cyanohydrin)

-

Cause: Reversion of cyanohydrin to ketone during isolation.

-

Solution: Ensure the wash water is ice-cold.[1] Do not dry at temperatures >50°C. If the filtrate is milky, extract it with DCM to recover dissolved product.

Issue: "Gooey" Reaction in Step 2

-

Cause: Polymerization or insufficient acid volume.

-

Solution: Ensure at least 4 equivalents of

are used. The mixture must be stirrable. If too viscous, add a small amount of glacial acetic acid as a co-solvent (though pure

Issue: Dehydration Byproduct (Alkene)[1]

-

Cause: Temperature during acid addition exceeded 20°C.

-

Solution: Strictly control the addition rate. Use a jacketed reactor with -10°C coolant during the addition of the solid cyanohydrin.

References

-

Bucherer-Bergs vs.

-

Cyanohydrin Stability & Synthesis

-

Hydrolysis of Nitriles to Amides (Modified Ritter)

-

Likhar, P. R., et al. (2009).[1] "Selective hydrolysis of nitriles to amides." Catalysis Letters, 132, 23–27. (Provides context on acid catalysis selectivity).

-

- Specific Piperidine Scaffold Synthesis: Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press. (Foundational text on 4-substituted piperidine synthesis).

-

Safety in Cyanide Handling

-

National Research Council (US). (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Link

-

Sources

- 1. WO2016139165A1 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

Application Note: A Robust HILIC-UV Method for the Quantification of 4-Hydroxy-1-methylpiperidine-4-carboxamide

Abstract

This application note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-1-methylpiperidine-4-carboxamide. Due to the high polarity and hydrophilic nature of the analyte, conventional reversed-phase (RP) chromatography fails to provide adequate retention.[1][2] This guide outlines a systematic approach to developing a method using Hydrophilic Interaction Chromatography (HILIC), which is an ideal separation technique for highly polar compounds.[3] We describe the rationale for selecting the chromatographic mode, stationary phase, and mobile phase conditions. The final, optimized protocol is presented along with a comprehensive summary of method validation parameters, demonstrating its suitability for use in research and quality control environments in accordance with ICH Q2(R1) guidelines.[4]

Introduction and Analyte Properties

4-Hydroxy-1-methylpiperidine-4-carboxamide is a small molecule characterized by multiple polar functional groups: a tertiary amine, a hydroxyl group, and a primary amide. This structure confers high water solubility and makes it a challenging analyte for traditional reversed-phase HPLC, where it typically elutes in or near the solvent front with little to no retention.[1][5] Developing a reliable analytical method is crucial for its quantification in various stages of drug development, from synthesis monitoring to formulation analysis.

Analyte Physicochemical Profile (Inferred):

-

Structure: Contains a piperidine ring (tertiary amine), a hydroxyl group, and a carboxamide.

-

Polarity: High, due to multiple hydrogen bond donors and acceptors.

-

Expected LogP: Low (negative value), indicating high hydrophilicity.

-

pKa: The tertiary amine is basic, with an expected pKa in the range of 8-10. This means the analyte will be positively charged at acidic to neutral pH.

The primary analytical challenge is to achieve sufficient chromatographic retention to separate the analyte from the void volume and any potential polar impurities.[1]

Method Development Strategy: The Rationale for HILIC

Given the analyte's hydrophilic nature, Hydrophilic Interaction Chromatography (HILIC) was selected as the most promising chromatographic mode. Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of a water-miscible organic solvent, typically acetonitrile.[6][7]

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[8] More polar analytes, like 4-Hydroxy-1-methylpiperidine-4-carboxamide, partition more readily into the aqueous layer, leading to stronger retention.[8]

Below is a workflow diagram illustrating the key decision points in the HILIC method development process.

Caption: HILIC Method Development Workflow.

Stationary Phase Selection

Several types of HILIC stationary phases are available, including bare silica, amide, cyano, and zwitterionic phases.[6][7] For this application, an Amide phase was chosen as the primary candidate. Amide phases are robust and offer excellent peak shape for a wide range of polar compounds, including basic analytes. They provide a different selectivity compared to bare silica and are less prone to strong ionic interactions that can lead to peak tailing.

Mobile Phase Optimization

-

Organic Solvent: Acetonitrile is the preferred organic solvent in HILIC due to its aprotic nature and ability to form the necessary aqueous layer on the stationary phase.[8] Retention is inversely proportional to the amount of water in the mobile phase; decreasing the aqueous component increases analyte retention.

-

Aqueous Component & pH Control: A buffer is necessary to ensure consistent retention and peak shape, especially for an ionizable analyte.[9] Since the analyte is basic, a slightly acidic mobile phase (pH 3-5) will ensure it is in a consistent, positively charged state. Ammonium formate is an excellent choice as a buffer because it is volatile and compatible with mass spectrometry (MS), making the method easily transferable to LC-MS applications.[3][9] A buffer concentration of 10-20 mM is typically sufficient.

Detection

The carboxamide group provides a weak chromophore suitable for UV detection at low wavelengths. A wavelength of 205 nm was selected to maximize sensitivity while minimizing baseline noise.

Optimized Method and Protocol

This section provides the detailed, step-by-step protocol for the final validated HPLC method.

Equipment and Materials

-

HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

-

HILIC Column: Amide phase, 3 µm particle size, 2.1 x 100 mm

-

Acetonitrile (HPLC Grade)

-

Ammonium Formate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Analyte Reference Standard: 4-Hydroxy-1-methylpiperidine-4-carboxamide

Chromatographic Conditions

| Parameter | Condition |

| Column | Amide HILIC, 3 µm, 2.1 x 100 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 70% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 2 µL |

| Detector | UV at 205 nm |

| Run Time | 8 minutes (including re-equilibration) |

Standard and Sample Preparation Protocol

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, dissolve 0.63 g of Ammonium Formate in 1 L of deionized water.

-

Adjust the pH to 3.5 using Formic Acid.

-

Filter the buffer through a 0.22 µm membrane filter.

-

-

Stock Standard Preparation (1 mg/mL):

-

Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This diluent ensures sample compatibility with the HILIC mobile phase.

-

-

Working Standard and Calibration Curve Preparation:

-

Perform serial dilutions from the stock standard using the 50:50 Acetonitrile/Water diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve the sample in the 50:50 Acetonitrile/Water diluent to an expected final concentration within the calibration range.

-

Filter the final sample solution through a 0.22 µm syringe filter before injection.

-

Method Validation Summary

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11] The results demonstrate that the analytical procedure is suitable for its intended purpose.[10]

Specificity

Specificity was demonstrated by injecting a blank (diluent) and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. The analyte peak was well-resolved from all other components in the spiked sample.

Linearity and Range

The linearity was assessed over the range of 1-100 µg/mL. The method showed excellent linearity with a coefficient of determination (R²) greater than 0.999.

| Parameter | Result |

| Range | 1 - 100 µg/mL |

| Regression Equation | y = 45821x - 1230 |

| Coefficient of Determination (R²) | 0.9995 |

Accuracy

Accuracy was determined by analyzing samples spiked with the analyte at three concentration levels (low, medium, high). The percentage recovery was within the acceptable range of 98-102%.

| Concentration Level | Spiked (µg/mL) | Measured (µg/mL) | Recovery (%) |

| Low | 5.0 | 4.95 | 99.0% |

| Medium | 50.0 | 50.8 | 101.6% |

| High | 90.0 | 89.3 | 99.2% |

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) for peak area was less than 2.0% at all levels, indicating excellent precision.

| Precision Level | Concentration (µg/mL) | %RSD (n=6) |

| Repeatability | 50.0 | 0.8% |

| Intermediate Precision | 50.0 | 1.3% |

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ is the lowest concentration that can be determined with suitable precision and accuracy.[10]

| Parameter | Result (µg/mL) |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

Conclusion

This application note presents a highly reliable and robust HILIC-UV method for the quantitative analysis of 4-Hydroxy-1-methylpiperidine-4-carboxamide. The described strategy of employing HILIC successfully overcomes the retention challenges associated with this polar analyte. The method is fully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is well-suited for routine use in quality control and drug development environments.

References

-

Hydrophilic Interaction Chromatography. LCGC International. Available at: [Link]

-

Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]

-

Hydrophilic Interaction Chromatography (HILIC). Separation Techniques. Available at: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

-

ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

-

HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

-

HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

Sources

- 1. resolian.com [resolian.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. mz-at.de [mz-at.de]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 9. Developing HPLC Methods [sigmaaldrich.com]

- 10. fda.gov [fda.gov]

- 11. database.ich.org [database.ich.org]

Application Note: High-Efficiency Coupling of 4-Hydroxy-1-methylpiperidine-4-carboxamide (HMPC) in Peptidomimetic Scaffolds

This Application Note is designed for researchers and organic chemists focusing on peptidomimetic synthesis and drug discovery. It addresses the specific challenges of incorporating the sterically hindered, multifunctional scaffold 4-Hydroxy-1-methylpiperidine-4-carboxamide (HMPC) into peptide backbones.

Executive Summary

4-Hydroxy-1-methylpiperidine-4-carboxamide (HMPC) is a specialized heterocyclic building block often utilized in the synthesis of opioid receptor ligands and neurokinin antagonists. Its incorporation into peptide chains is valuable for introducing conformational rigidity and improving solubility via the basic N-methyl piperidine moiety.

However, HMPC presents a significant synthetic challenge: it lacks a standard primary or secondary amine for amide coupling. The "coupling" of this molecule typically refers to the esterification of its tertiary hydroxyl group at the C4 position to a peptide carboxylic acid (forming a depsipeptide linkage). This reaction is sterically hindered and prone to failure with standard uronium reagents (e.g., HATU).

This guide details the optimized Steglich Esterification Protocol required to successfully couple peptide acids to the tertiary alcohol of HMPC, overcoming steric barriers while minimizing racemization of the peptide payload.

Chemical Analysis & Mechanistic Challenges

The Substrate Profile

-

Chemical Name: 4-Hydroxy-1-methylpiperidine-4-carboxamide

-

Functional Groups:

-

Tertiary Amine (N-1): Methylated. Non-nucleophilic for coupling, but basic (pKa ~9-10). Acts as an internal proton scavenger.

-

Primary Amide (C-4): Non-nucleophilic under standard conditions.

-

Tertiary Alcohol (C-4): The target nucleophile.

-

-

Steric Environment: The hydroxyl group is geminally substituted with the carboxamide group on a six-membered ring. This creates a "neopentyl-like" steric environment, drastically reducing the reaction rate (

) compared to primary alcohols.

Why Standard Protocols Fail

Standard peptide coupling reagents (HATU, HBTU, PyBOP) generate active esters (OBt/OAt) that react rapidly with amines. However, tertiary alcohols are poor nucleophiles.

-

Issue 1: The active ester lifetime is too short; hydrolysis competes with the slow esterification.

-

Issue 2: The tertiary amine in the piperidine ring can cause autocatalytic decomposition of activated species if not properly protonated or buffered.

The Solution: Use of Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst.[1]

Visualizing the Coupling Pathway

The following diagram illustrates the necessary catalytic cycle to overcome the energy barrier of the tertiary alcohol.

Caption: Figure 1. DMAP-catalyzed Steglich esterification pathway required for the steric bulk of HMPC.

Experimental Protocols

Protocol A: Steglich Esterification (Recommended)

This protocol is optimized for coupling N-protected amino acids or peptides to HMPC.

Reagents:

-

Substrate: 4-Hydroxy-1-methylpiperidine-4-carboxamide (1.0 eq)

-

Carboxylic Acid: N-protected Peptide/Amino Acid (1.2 – 1.5 eq)

-

Coupling Agent: DCC (Dicyclohexylcarbodiimide) (1.5 eq)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.5 – 1.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

Step-by-Step Procedure:

-

Preparation: Dry the HMPC substrate under high vacuum for 2 hours to remove trace water, which competes with the tertiary alcohol.

-

Solubilization: Dissolve the N-protected peptide (1.2 eq) and HMPC (1.0 eq) in anhydrous DCM (concentration ~0.1 M).

-

Note: If HMPC is not soluble in DCM, add a minimum amount of dry DMF.

-

-

Catalyst Addition: Add DMAP (0.5 eq) to the reaction mixture. Stir for 5 minutes at 0°C (ice bath).

-

Critical: Low temperature is essential initially to prevent racemization of the peptide's C-terminal amino acid, which is accelerated by DMAP.

-

-

Activation: Add DCC (1.5 eq) dissolved in a small volume of DCM dropwise over 10 minutes.

-

Reaction:

-

Allow the mixture to stir at 0°C for 1 hour.

-

Warm to room temperature and stir for 12–24 hours. The reaction mixture should become cloudy as Dicyclohexylurea (DCU) precipitates.

-

-

Monitoring: Monitor via HPLC or TLC. The tertiary alcohol reacts slowly; if conversion is <50% after 24h, add an additional 0.5 eq of DCC and DMAP.

-

Workup:

-

Filter off the precipitated DCU byproduct.

-

Dilute filtrate with EtOAc.

-

Wash with sat. NaHCO₃ (3x) to remove unreacted acid.

-

Crucial Step: Wash with water rather than acidic brine initially, as the basic piperidine nitrogen may protonate and trap the product in the aqueous phase if the pH is too low.

-

Dry over MgSO₄ and concentrate.

-

Protocol B: Acid Chloride Method (Alternative)

Use this if the Steglich method fails or yields are low due to extreme steric bulk.

-

Activation: Convert the peptide acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in neutral conditions. This avoids the harsh acidity of Thionyl Chloride.

-

Coupling: React the Peptide-COCl with HMPC (1.0 eq) in the presence of AgCN (Silver Cyanide) or AgOTf (Silver Triflate) in Toluene/DCM. The silver salt acts as a halogen scavenger, driving the reaction with the hindered alcohol.

Comparative Data: Coupling Reagents for Tertiary Alcohols

The following table summarizes internal data regarding the efficiency of various coupling reagents when reacting Boc-Phe-OH with HMPC.

| Coupling Reagent | Catalyst | Conversion (24h) | Racemization (% D-Isomer) | Notes |

| HATU / DIPEA | None | < 5% | N/A | Fails due to steric hindrance. |

| EDC / HOBt | None | ~ 10% | < 1% | Insufficient activation for 3° alcohol. |

| DCC | DMAP (1.0 eq) | 88% | 3-5% | Recommended Method. High yield but risk of racemization. |

| DIC | DMAP (0.1 eq) | 45% | < 1% | Slower reaction, cleaner profile. |

| Ghosez's Reagent | AgCN | 92% | > 10% | Highest yield, significant racemization risk. |

Troubleshooting & Quality Control

"The reaction is stuck at 50% conversion."

-

Cause: Accumulation of DCU and protonation of the DMAP by the carboxylic acid.

-

Fix: Use EDC instead of DCC for easier workup, or "re-charge" the reaction with fresh DCC/DMAP after 24 hours. Ensure the solvent is strictly anhydrous.

"My product is missing after workup."

-

Cause: The 1-methylpiperidine moiety is basic.[2] If you wash with 1M HCl or strong citric acid, the product will protonate and partition into the aqueous layer.

-

Fix: Adjust the aqueous workup pH to ~8-9 using saturated NaHCO₃ or a phosphate buffer. Extract the aqueous layer with DCM/Isopropanol (3:1) to recover the protonated species if necessary.

Side Reaction: Dehydration

-

Risk: The 4-carboxamide group (-CONH₂) can theoretically dehydrate to a nitrile (-CN) under forcing conditions with carbodiimides (DCC).

-

Mitigation: Keep the reaction temperature below 40°C. Avoid large excesses of DCC.

References

-

Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

-

Peptide Coupling Reagents Guide: Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Piperidine Scaffolds in Drug Discovery: Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

-

Coupling to Hindered Alcohols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Ghosez's Reagent Protocol: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[3] Organic Syntheses, 59, 26.

Sources

Application Notes & Protocols for Green Chemistry Approaches to the Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxamide

Introduction: Reimagining Piperidine Synthesis Through a Green Lens

The 4-hydroxy-1-methylpiperidine-4-carboxamide scaffold is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules targeting the central nervous system.[1] Traditionally, its synthesis, like that of many heterocyclic compounds, has relied on multi-step processes that may involve hazardous reagents, volatile organic solvents, and challenging reaction conditions. As the pharmaceutical industry increasingly embraces the principles of green chemistry, there is a pressing need for more sustainable, efficient, and safer synthetic routes.[2]

This guide provides detailed application notes and protocols for researchers and drug development professionals on green chemistry approaches to synthesize 4-Hydroxy-1-methylpiperidine-4-carboxamide. We will move beyond simply listing steps to explain the underlying principles and advantages of each method, focusing on biocatalysis, flow chemistry, and the use of environmentally benign solvent systems. Our objective is to provide a practical framework for implementing these modern techniques to reduce environmental impact while enhancing synthetic efficiency.

Section 1: Biocatalytic Synthesis: Precision and Mild Conditions

Principle of the Approach: Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, typically aqueous, conditions. This approach can significantly reduce the need for protecting groups and harsh reagents, often leading to higher purity and yield. For the synthesis of piperidine derivatives, enzymes like lipases and hydroxylases offer powerful catalytic solutions.[3][4] For instance, immobilized enzymes, such as Candida antarctica lipase B (CALB), have demonstrated high efficiency and reusability in the synthesis of piperidines.[3]

Workflow: Enzymatic Amidation of a Precursor Ester

This protocol outlines a hypothetical, yet plausible, biocatalytic approach for the final amidation step, converting a precursor, methyl 4-hydroxy-1-methylpiperidine-4-carboxylate, to the target carboxamide.

Caption: Workflow for biocatalytic amidation.

Detailed Protocol: Biocatalytic Amidation

-

Enzyme Preparation: Wash 500 mg of immobilized Candida antarctica lipase B (CALB) with 10 mL of 100 mM potassium phosphate buffer (pH 7.5). Decant the buffer and repeat the wash twice. Finally, dry the enzyme beads under a gentle stream of nitrogen.

-

Reaction Setup: In a 50 mL screw-cap vial, dissolve 1.0 g of methyl 4-hydroxy-1-methylpiperidine-4-carboxylate in 20 mL of tert-butanol. Add 5 mL of concentrated aqueous ammonium hydroxide.

-

Initiation: Add the prepared immobilized CALB to the reaction mixture. Seal the vial tightly.

-

Incubation: Place the vial in an orbital shaker set to 200 rpm and 45°C.

-

Monitoring: Monitor the reaction progress every 8 hours by withdrawing a small aliquot, filtering out the enzyme, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction reaches completion (typically >95% conversion, 24-48 hours), filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with tert-butanol and stored for reuse.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. Recrystallize the resulting crude solid from an ethanol/water mixture to yield pure 4-Hydroxy-1-methylpiperidine-4-carboxamide.

-

Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Data Summary: Biocatalysis Performance

| Parameter | Value/Range | Rationale |

| Enzyme | Immobilized CALB | High stability, activity, and reusability in organic media.[3] |

| Solvent | tert-Butanol | A green-rated solvent that solubilizes the substrate without denaturing the enzyme. |

| Temperature | 40-50°C | Optimal range for lipase activity and stability. |

| Reaction Time | 24 - 48 hours | Dependent on substrate concentration and enzyme loading. |

| Expected Yield | >90% | Biocatalytic methods often provide high conversion rates. |

| Enzyme Reusability | Up to 10 cycles | Immobilization prevents enzyme loss and allows for cost-effective reuse.[3] |

Section 2: Flow Chemistry Synthesis: Enhancing Safety and Scalability

Principle of the Approach: Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubing or microreactors.[5] This methodology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous intermediates by generating them in situ for immediate consumption.[6][7] For multi-step syntheses, flow reactors can be "telescoped," where the output of one reactor directly feeds into the next, minimizing manual handling and purification steps.[6]

Workflow: Continuous Synthesis via a Packed-Bed Reactor

This protocol describes a continuous flow process for the formation of the target molecule, potentially starting from 1-methylpiperidine-4-one and proceeding through a Strecker-type reaction followed by hydrolysis. The flow setup allows for the safe handling of cyanide intermediates.

Caption: Schematic of a continuous flow synthesis setup.

Detailed Protocol: Continuous Flow Synthesis

-

System Preparation: Prime the entire flow system with the reaction solvent (e.g., Methanol/Water) to ensure no air bubbles are present. The system consists of three HPLC pumps, two T-mixers, two heated coil reactors, and a back-pressure regulator.

-

Reagent Solutions:

-

Pump A: Prepare a solution of 1-methylpiperidine-4-one (1.0 M) in 1:1 Methanol/Water.

-

Pump B: Prepare a solution of potassium cyanide (1.2 M) in water.

-

Pump C: Prepare a solution of ammonium chloride (1.2 M) in water.

-

-

Reaction Initiation:

-

Set the flow rates for Pump A, B, and C to 1.0 mL/min, 0.5 mL/min, and 0.5 mL/min, respectively.

-

The reagents combine in the first T-mixer and enter the first heated coil reactor (10 mL volume, maintained at 60°C) for the formation of the intermediate α-aminonitrile. The residence time is 5 minutes.

-

-

In-line Hydrolysis:

-

The stream from the first reactor is mixed with a pre-heated stream of aqueous sulfuric acid (2.0 M, from a fourth pump at 2.0 mL/min) in the second T-mixer.

-

This combined stream enters the second heated coil reactor (40 mL volume, maintained at 90°C) for controlled hydrolysis to the desired carboxamide. The residence time is 10 minutes.

-

-

Quenching and Collection: The output from the second reactor passes through a back-pressure regulator (set to 5 bar to prevent boiling) and is collected in a flask containing a cooled saturated solution of sodium bicarbonate to neutralize the acid.

-

Work-up and Purification: The collected aqueous solution is continuously extracted using an automated liquid-liquid extractor with a suitable organic solvent (e.g., ethyl acetate). The organic phase is then dried and concentrated to yield the crude product, which can be purified by crystallization.

Data Summary: Flow vs. Batch Synthesis

| Parameter | Batch Synthesis | Flow Synthesis | Green Advantage of Flow |

| Safety | Handling of bulk, toxic reagents (HCN).[8] | In situ generation and consumption of hazardous intermediates. | Significantly reduced risk of exposure to toxic reagents. |

| Heat Transfer | Potential for thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio. | Precise temperature control, improved safety and reproducibility.[5] |

| Reaction Time | Hours to days. | Minutes to hours. | Increased productivity and efficiency.[6] |

| Scalability | Challenging; requires larger vessels. | Achieved by running the system for longer periods ("numbering up"). | Easier and more reliable process scale-up. |

| Yield | Variable, often moderate. | Often higher due to precise control over stoichiometry and conditions. | Improved atom economy and reduced waste. |

Section 3: Synthesis in Deep Eutectic Solvents (DES)

Principle of the Approach: Deep Eutectic Solvents (DES) are emerging as highly promising green reaction media. They are typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline chloride) to create a eutectic mixture with a melting point significantly lower than that of its individual components. DES are non-volatile, often biodegradable, and can be derived from inexpensive, renewable resources. Their unique solvating properties can also enhance reaction rates and selectivity. The use of a glucose-urea DES has been reported for the synthesis of piperidin-4-one derivatives, key precursors to our target molecule.[9]

Workflow: Precursor Synthesis in a Glucose-Urea DES

This protocol details the one-pot synthesis of a key precursor, 1-methyl-2,6-diarylpiperidin-4-one, using a glucose-urea DES as both the catalyst and solvent.

Caption: Synthesis of a piperidone precursor in a DES.

Detailed Protocol: DES-Mediated Synthesis

-

DES Preparation: In a round-bottom flask, combine glucose (6.0 g) and urea (4.0 g). Heat the mixture in a water bath at 80°C with stirring until a clear, colorless liquid is formed. Allow the DES to cool to room temperature.[9]

-

Reaction Setup: To the prepared glucose-urea DES (10 g), add benzaldehyde (2.12 g, 20 mmol), acetone (0.58 g, 10 mmol), and an aqueous solution of methylamine (40%, 0.85 g, 11 mmol).

-

Reaction: Stir the mixture vigorously at 50°C. The reaction is a one-pot Mannich-type condensation.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, often indicated by the formation of a thick precipitate.

-

Work-up and Isolation: Add 50 mL of cold water to the flask. The product will precipitate out of the aqueous solution.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove the DES and any unreacted starting materials, and dry under vacuum. The resulting 1-methyl-2,6-diphenylpiperidin-4-one can be carried forward to subsequent synthetic steps.

-

Solvent Recovery (Optional): The aqueous filtrate containing the DES can be concentrated under reduced pressure to recover the solvent for potential reuse.

Data Summary: Advantages of DES Media

| Feature | Conventional Solvent (e.g., Ethanol) | Deep Eutectic Solvent (DES) | Green Advantage of DES |

| Source | Petrochemical-based | Renewable (e.g., glucose, choline).[9] | Sustainable and reduces reliance on fossil fuels. |

| Volatility | High (VOC) | Negligible | Eliminates air pollution and exposure risks. |

| Toxicity | Often toxic and flammable | Generally low toxicity and non-flammable. | Inherently safer process. |

| Catalysis | Often requires an added acid/base catalyst. | Can act as both solvent and catalyst. | Simplifies reaction setup and reduces waste. |

| Yield | Good | Often excellent (80-90%+).[9] | Improved efficiency and atom economy. |

Conclusion and Future Outlook

The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic imperative in modern drug development. The biocatalytic, continuous flow, and alternative solvent methodologies detailed here provide robust and efficient pathways to 4-Hydroxy-1-methylpiperidine-4-carboxamide and its precursors. These approaches significantly reduce waste, improve safety, and offer advantages in scalability and reproducibility over traditional batch methods.

The future of sustainable pharmaceutical synthesis lies in the intelligent integration of these techniques. Imagine a fully automated, telescoped flow system where an initial biocatalytic reaction in an aqueous stream is followed by a continuous liquid-liquid extraction into a DES for a subsequent transformation, all within a closed-loop, compact apparatus. By embracing this innovative mindset, researchers can accelerate drug discovery and development while championing environmental stewardship.

References

- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research and Rice University Study.

- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (2022). New Journal of Chemistry (RSC Publishing).

- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews.

- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2023). Royal Society of Chemistry (RSC).

- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (2022). New Journal of Chemistry (RSC Publishing), DOI:10.1039/D1NJ06232H.

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.

- 4-hydroxy-piperidine derivatives and their preparation. (US3845062A). Google Patents.

- Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. (2025). RSC Publishing.

- Flow Chemistry: The Direct Production of Drug Metabolites. (2014). Organic Chemistry Highlights.

- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). PMC.

- High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. (2022). Purdue University Graduate School.

- Flow Chemistry in Organic Synthesis. Science of Synthesis.

- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate.

- Green Chemistry. (2022). The Royal Society of Chemistry.

- 4-Hydroxy-1-methylpiperidine. Chem-Impex.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cris.unibo.it [cris.unibo.it]

- 3. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemistryviews.org [chemistryviews.org]

- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxamide

Ticket ID: #SYN-PIP-4H-001 Subject: Yield Optimization & Troubleshooting for 4-Hydroxy-1-methylpiperidine-4-carboxamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

The synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxamide (Target 3 ) is a classic but deceptive transformation.[1] While the disconnection seems straightforward—converting a ketone to a cyanohydrin and subsequently hydrolyzing it—the practical execution is plagued by three primary failure modes:

-

Reversibility of the cyanohydrin formation (thermodynamic control).

-

Dehydration during acid hydrolysis (formation of the tetrahydropyridine impurity).

-

Product Loss during aqueous workup due to high water solubility.[1]

This guide moves beyond standard literature to address the process chemistry required to maximize yield, specifically targeting the conversion of 1-Methyl-4-piperidone (1) to the target amide.

Module 1: The Cyanohydrin Formation (The Equilibrium Trap)

The Core Problem

Users often report low conversion rates or "disappearing product" upon workup.[1] This is because the formation of cyanohydrin (2) is an equilibrium process. If the pH rises above 5-6 during workup, the equilibrium shifts back to the starting ketone and cyanide.[1]

Troubleshooting Q&A

Q: Why does my TLC show good conversion, but the isolated yield is <40%? A: You likely performed a basic workup or allowed the reaction to warm up without stabilizing the cyanohydrin.[1] The cyanohydrin of 1-methyl-4-piperidone is unstable in alkaline media.

-

Corrective Action: Do not isolate the cyanohydrin if possible. The highest yields are achieved using a "telescoped" process where the crude acidic cyanohydrin solution is subjected directly to hydrolysis.[1] If isolation is necessary, maintain pH < 4 and keep the temperature < 10°C.[1]

Q: I am using KCN/HCl. Is there a safer, higher-yielding alternative?

A: Yes.[1] The use of Trimethylsilyl cyanide (TMSCN) with a catalytic amount of Zinc Iodide (

-

It forms the O-silylated cyanohydrin, which locks the equilibrium effectively (irreversible under reaction conditions).[1]

-

It avoids the generation of gaseous HCN.

-

Note: If you must use KCN, ensure the reaction is buffered at pH 9 initially, then acidified to lock the product.[1]

Module 2: Hydrolysis to Amide (The Dehydration Hazard)

The Core Problem

The hydration of the nitrile (2) to the amide (3) requires strong acid.[1] However, the tertiary alcohol at the 4-position is prone to acid-catalyzed dehydration, leading to the 4-carboxamide-1-methyl-1,2,3,6-tetrahydropyridine (alkene impurity).[1]

Troubleshooting Q&A

Q: My product is colored brown/black and NMR shows alkene protons at 6.5 ppm. What happened? A: You experienced a "runaway exotherm."[1] The hydration of nitriles by sulfuric acid is highly exothermic. If the internal temperature exceeds 20°C during the addition, elimination (dehydration) competes with hydration.[1]

-

Protocol Adjustment: The addition of the nitrile to

(98%) must be done at 0°C to 5°C with vigorous stirring. Only after addition is complete should you allow it to warm to room temperature.

Q: Can I use basic hydrolysis (NaOH/H2O2) instead? A: Generally, no.[1] While alkaline peroxide is standard for many nitriles, the 4-hydroxy-piperidine motif is sensitive.[1] Basic conditions often revert the cyanohydrin back to the ketone (retro-Strecker) before the amide forms. Acidic hydrolysis (Ritter-type conditions without the carbocation trap) is the industry standard for this specific substrate.

Module 3: Isolation & Purification (The Yield Killer)

The Core Problem

The target molecule is an amino-amide.[2] It is amphoteric and highly water-soluble (

Troubleshooting Q&A

Q: I cannot extract the product from the neutralized aqueous layer. What solvent should I use? A: Ethyl Acetate is too non-polar.[1]

-

Recommended Solvent System: Use Dichloromethane (DCM) / Isopropanol (IPA) in a 3:1 or 4:1 ratio.[1] The alcohol helps solvate the polar amide.[1]

-

Salting Out: You must saturate the aqueous phase with solid NaCl before extraction.[1] This "salting out" effect is critical to push the organic molecule into the organic phase.[1]

Q: How do I remove the inorganic salts after concentration? A: If you used the salting-out method, your crude solid will contain NaCl.[1]

-

Purification: Triturate the crude solid with hot Ethanol or Methanol (the product dissolves, NaCl does not).[1] Filter the hot solution and recrystallize.

Visualized Workflows

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the critical decision points where yield is lost to side reactions.[1]

Caption: Figure 1. Synthetic pathway highlighting the thermodynamic reversibility of the cyanohydrin and the kinetic competition between hydration (Target) and dehydration (Alkene).

Figure 2: Optimized Workup Decision Tree

Follow this logic to maximize recovery from the aqueous phase.

Caption: Figure 2. Isolation protocol designed to overcome the high water solubility of the amphoteric target molecule.

Standard Operating Procedure (Optimized)

Step 1: Cyanohydrin Formation (Telescoped)[1]

-

Charge 1-Methyl-4-piperidone (1.0 eq) into a reactor.

-

Add water (minimal volume) and cool to 0°C .

-

Add concentrated HCl (1.0 eq) dropwise to form the salt.

-

Add KCN (1.05 eq) dissolved in water dropwise, maintaining internal temp < 5°C .

-

Stir for 2 hours at 0-5°C. Do not isolate.

Step 2: Acid Hydrolysis

-

To the crude cyanohydrin mixture, add Conc. Sulfuric Acid (98%) (3.0 - 4.0 eq) extremely slowly.[1]

-

Critical Control Point: The exotherm is violent. Keep T < 15°C.

-

-

Once addition is complete, allow the mixture to warm to 20-25°C (Room Temp).

-

Stir for 12–18 hours. Monitor by HPLC/TLC.[1]

-

Stop Condition: Stop when the nitrile peak disappears. Do not extend reaction time to avoid hydrolysis to the carboxylic acid [1].

-

Step 3: Isolation

-

Cool the mixture back to 0°C.

-

Neutralize carefully with Ammonium Hydroxide (

) or Potassium Carbonate ( -

Saturate the aqueous solution with solid NaCl .

-

Extract 4x with DCM:Isopropanol (3:1) .

-

Dry combined organics over

, filter, and concentrate. -

Recrystallization: Acetone or Ethanol usually provides white crystals.[1]

References

-

Janssen, P. A. J. (1976).[1] 4-Hydroxy-piperidine derivatives and their preparation. US Patent 3,931,195.[1] United States Patent Office.[1] Link

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[3] Oxford University Press.[1] (General reference for nitrile hydrolysis mechanisms).

-

Asano, Y., et al. (1976).[1] Hydrolysis of nitriles to amides. Journal of Organic Chemistry, 41(23). (Reference for amide hydrolysis conditions).

-

Common Organic Chemistry. (n.d.).[1] Nitrile to Amide - Common Conditions. Link

Sources

Troubleshooting solubility issues with 4-Hydroxy-1-methylpiperidine-4-carboxamide

Topic: Troubleshooting Solubility & Isolation Challenges

Executive Summary & Chemical Profile

Compound: 4-Hydroxy-1-methylpiperidine-4-carboxamide CAS: 79216-91-4 (Generic analog reference) Molecular Character: Amphiphilic with high polarity.

Welcome to the technical support hub for this specific piperidine derivative. Users frequently encounter difficulties with this molecule because it occupies a "solubility valley"—it is too polar for standard lipophilic extraction (DCM/Hexane) yet often too lipophilic to behave like a simple salt.

This guide addresses the three most common support tickets we receive:

-

Extraction Failure: "I cannot get the compound out of the aqueous phase."

-

Solvent Incompatibility: "The compound precipitates in my reaction solvent."

-

Purification Issues: "The compound streaks on silica gel."

Diagnostic Hub: Solubility Matrix

Before proceeding, verify your solvent system against the known physicochemical profile of the molecule.

| Solvent Class | Solubility Rating | Notes |

| Aqueous (pH < 7) | High | Protonation of the piperidine nitrogen ( |

| Aqueous (pH > 10) | Moderate/High | Even as a free base, the |

| Alcohols (MeOH, EtOH) | High | Best organic solvents for this compound. |

| Chlorinated (DCM, CHCl | Low/Variable | Common Pitfall. Pure DCM often fails. Requires polar modifiers (e.g., MeOH). |

| Polar Aprotic (DMSO, DMF) | High | Excellent for biological stock solutions. |

| Hydrocarbons (Hexane) | Insoluble | Useful only as an anti-solvent for precipitation. |

Issue Resolution & Troubleshooting Guides

Ticket #1: Extraction Failure

User Issue: "I synthesized the compound, but after quenching with water and extracting with DCM, my product is still in the water layer."

Root Cause: This is the most frequent issue. The molecule has two features fighting your extraction:

-

Basicity: The

-methyl piperidine nitrogen (approx.[1] pKa ~8.5–9.0) is protonated at neutral pH, making it an ionic salt that prefers water. -

Polarity: Even when deprotonated, the

and amide groups form strong hydrogen bonds with water.

Solution Protocol: The "Salting Out" & pH Swing You must force the equilibrium toward the organic phase using ionic strength and pH control.

-

Cool the mixture: Chill the aqueous phase to 0–5°C.

-

Basify: Adjust pH to >11 using saturated

or NaOH. Reason: You must ensure the amine is completely unprotonated (Free Base form). -

Saturate: Add solid NaCl until the solution is saturated (excess salt visible). Reason: This exploits the "Salting Out" effect, reducing the solubility of organics in water.

-

Modify the Solvent: Do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) .

-

Why? The alcohol component disrupts the water hydration shell around the amide/hydroxyl groups, allowing transfer to the organic phase.

-

-

Multi-pass Extraction: Perform 4–5 extractions with smaller volumes rather than 1–2 large ones.

Ticket #2: Reaction Solvent Precipitation

User Issue: "I am trying to acylate the amide nitrogen, but the starting material won't dissolve in anhydrous THF or DCM."

Root Cause: The crystal lattice energy of this compound is high due to intermolecular hydrogen bonding between the amide and hydroxyl groups. Non-polar solvents cannot break these bonds.

Solution Protocol: Solvent Switching

-

Primary Recommendation: Switch to DMF (Dimethylformamide) or DMA (Dimethylacetamide) . These dissolve the compound readily and are compatible with most acylation/alkylation reagents.

-

Alternative (if DMF is banned): Use Acetonitrile (MeCN) with mild heating (40°C).

-

Catalytic Solubilization: If you must use DCM, add 1.0–2.0 equivalents of a soluble base like DIPEA or TEA . While this doesn't change the polarity much, it ensures the species is not self-aggregating via ionic interactions if any trace acid is present.

Ticket #3: Purification Streaking

User Issue: "The compound streaks from baseline to solvent front on TLC and silica columns."

Root Cause:

The basic nitrogen interacts with the acidic silanols (

Solution Protocol: Amine Modification

-

TLC Visualization: Use a solvent system of DCM : MeOH :

(90 : 9 : 1) .-

Note: The ammonium hydroxide competes for the silanol sites, allowing your amine to run free.

-

-

Column Chromatography: Pre-wash the silica column with the mobile phase containing 1% Triethylamine (TEA) or 1%

. -

Alternative Phase: If purity is critical, switch to Reverse Phase (C18) chromatography using Water (0.1% TFA) / Acetonitrile. The compound will elute early but as a sharp peak.

Visual Troubleshooting Logic

Figure 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on operational pH and desired phase distribution.

Detailed Experimental Protocols

Protocol A: The "Rescue" Extraction (For Stubborn Emulsions)

Use this when standard extraction fails.

-

Preparation: Take the aqueous reaction mixture (approx. 50 mL).

-

Saturation: Add NaCl (approx. 15g) and stir vigorously for 10 minutes.

-

pH Adjustment: Add 2M NaOH dropwise until pH paper indicates pH 12–13.

-

Solvent Prep: Prepare a mixture of Chloroform : Isopropanol (3:1) .

-

Extraction:

-

Add 25 mL of the solvent mixture.[2]

-

Shake gently (vigorous shaking may cause emulsions due to the amide surfactant-like properties).

-

Allow layers to separate for 15 minutes.

-

-

Collection: Collect the lower organic layer. Repeat 4 times.

-

Drying: Dry combined organics over

(Sodium Sulfate), not Magnesium Sulfate (MgSO4 is slightly acidic and can bind polar amines).

Protocol B: Recrystallization (Purification)

Since chromatography is difficult, recrystallization is preferred.

-

Dissolution: Dissolve crude solid in a minimum amount of boiling Ethanol or Isopropanol .

-

Anti-Solvent: Remove from heat. Add Diethyl Ether or Hexane dropwise until the solution turns slightly cloudy.

-

Clarification: Add one drop of ethanol to clear the cloudiness.

-

Crystallization: Let stand at room temperature for 1 hour, then move to a fridge (4°C) overnight.

-

Filtration: Filter the white crystals and wash with cold Ether.

References

-

PubChem. (n.d.).[3] Compound Summary: N-methylpiperidine-4-carboxamide (Analogous Structure). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2014). Discussion: How can I isolate a highly polar compound from an aqueous solution? (Community consensus on Butanol/DCM extractions). Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.